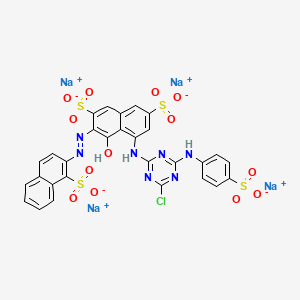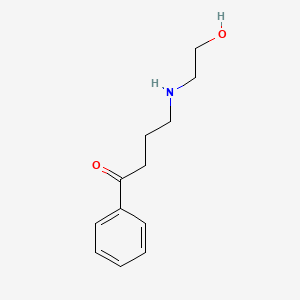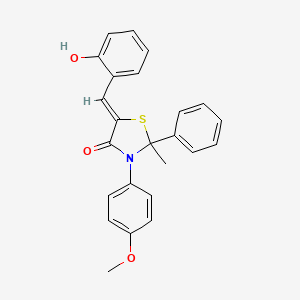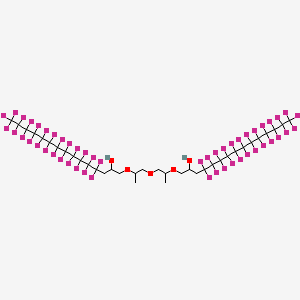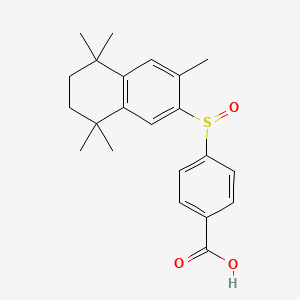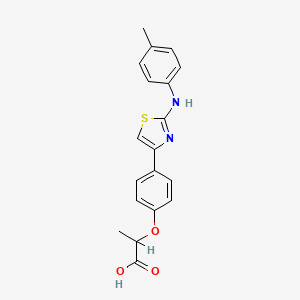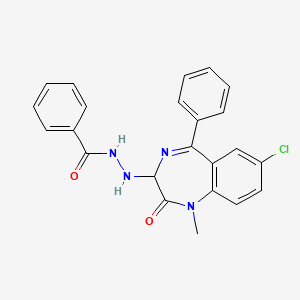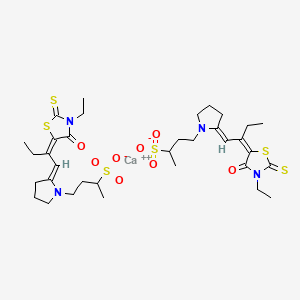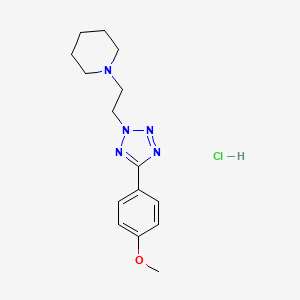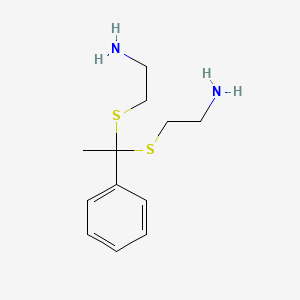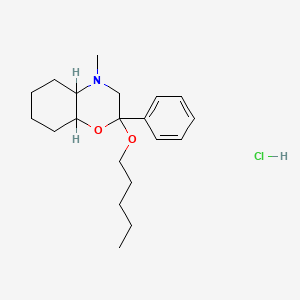
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an aminobenzoic acid moiety and a chlorophenyl group linked through an ethylidene hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-aminobenzoic acid hydrazide with 2-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or crystallization are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine or amine derivatives. Substitution reactions result in various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzoic acid hydrazide
- 2-Chloroacetophenone
- Benzohydrazide derivatives
Uniqueness
(E)-2-Aminobenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific structural features, such as the presence of both an aminobenzoic acid moiety and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and research contexts.
Properties
CAS No. |
133662-00-7 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-amino-N-[(E)-1-(2-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14ClN3O/c1-10(11-6-2-4-8-13(11)16)18-19-15(20)12-7-3-5-9-14(12)17/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
HGODELXMDCDIOJ-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1N)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


